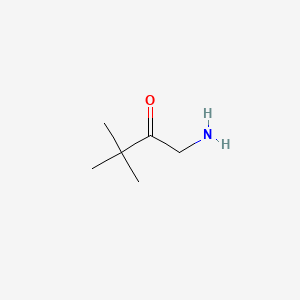

1-Amino-3,3-dimethylbutan-2-one

Descripción

Overview of Aminoketones in Organic Synthesis and Medicinal Chemistry

Aminoketones, a class of organic compounds containing both an amine and a ketone functional group, are of considerable interest in the fields of organic synthesis and medicinal chemistry. Their unique structural features and reactivity make them valuable building blocks for a wide array of more complex molecules.

The α-amino ketone moiety, where the amino group is attached to the carbon atom adjacent to the carbonyl group, is a particularly important structural motif. These compounds serve as crucial intermediates in the synthesis of various natural products and pharmacologically active molecules. colab.wsnih.gov Their bifunctional nature allows for diverse chemical transformations, making them indispensable in the construction of nitrogen-containing heterocycles and 1,2-amino alcohols, which are themselves important chiral auxiliaries and ligands in synthetic chemistry. colab.wsrsc.org The presence of the α-amino ketone core in several commercial drugs underscores its significance in medicinal chemistry. colab.wsrsc.org The development of new synthetic methods for α-amino ketones is an active area of research, driven by the need for efficient and stereoselective routes to these valuable compounds. nih.govrsc.org

The presence of bulky substituents in aminoketones can significantly influence their chemical and physical properties through steric and electronic effects. nih.govchemrxiv.org Steric hindrance, the spatial arrangement of atoms that hinders chemical reactions, can affect the reactivity of both the amino and ketone groups. rsc.org In the case of aminoketones with bulky groups, the approach of reagents to the reactive centers can be impeded, leading to lower reaction rates or altered selectivity. rsc.org

Nomenclature and Structural Features of 1-Amino-3,3-dimethylbutan-2-one

This compound is a specific α-amino ketone that exemplifies the structural features discussed above.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. nih.gov It is also known by several synonyms.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Synonym | 1-Amino-3,3-dimethyl-2-butanone |

| Synonym | 2-Butanone, 1-amino-3,3-dimethyl- |

This table provides the IUPAC name and common synonyms for the compound.

The chemical properties of this compound are defined by its molecular formula and mass.

| Property | Value | Source |

| Molecular Formula | C6H13NO | nih.govechemi.comchemicalbook.com |

| Molecular Weight | 115.17 g/mol | nih.govechemi.comchemicalbook.com |

| Exact Mass | 115.10000 Da | echemi.com |

This interactive table summarizes the molecular formula and mass of this compound.

The structure of this compound consists of a four-carbon butane (B89635) chain. A ketone functional group (a carbonyl group double-bonded to an internal carbon) is located at the second carbon position. An amino group (-NH2) is attached to the first carbon. The third carbon atom is bonded to two methyl groups, forming a tert-butyl group.

The key functional groups present in the molecule are:

Amino Group (-NH2): A primary amine attached to the first carbon.

Ketone Group (C=O): A carbonyl group at the second carbon position.

tert-Butyl Group (-C(CH3)3): A bulky alkyl group attached to the third carbon, which significantly influences the molecule's steric properties.

Research Trajectory and Current Knowledge Gaps Pertaining to this compound

The research trajectory for this compound appears to be in its nascent stages, with a notable scarcity of dedicated studies on the compound itself. The available information primarily positions it as a chemical intermediate. A European patent describes substituted 3,3-dimethyl-butan-2-ones as intermediates for the synthesis of crop protection agents, highlighting a potential application in agrochemistry. google.com

The broader class of aminoketones has been investigated for various applications, including as potential antidepressants. researchgate.net Specifically, aminoketone derivatives are being explored as norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors. nih.gov However, the direct investigation of this compound in this or any other therapeutic context is not prominent in the current scientific literature.

A significant knowledge gap exists regarding the specific biological activity profile of this compound. While the general class of aminoketones shows promise in medicinal chemistry, the unique influence of the tert-butyl group in this particular molecule on its interaction with biological targets remains largely unexplored. researchgate.netnih.gov

Future research could focus on several key areas:

Synthesis of Derivatives: A systematic exploration of derivatives of this compound could unveil compounds with interesting pharmacological or material properties.

Biological Screening: Comprehensive biological screening of the compound and its derivatives is necessary to identify any potential therapeutic applications.

Mechanistic Studies: For any identified activities, detailed mechanistic studies would be crucial to understand how the compound exerts its effects at a molecular level.

In essence, while the foundational knowledge of aminoketone chemistry provides a framework for understanding this compound, the compound itself represents a largely uncharted territory within the vast landscape of chemical research. Its journey from a simple building block to a potentially valuable molecule in specific applications is a path that remains to be paved by future scientific inquiry.

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)5(8)4-7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTRUQUJSMFWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330112 | |

| Record name | 1-amino-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-91-2 | |

| Record name | 1-amino-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Amino 3,3 Dimethylbutan 2 One and Its Precursors

Direct Synthesis Approaches

Direct methods for the synthesis of 1-amino-3,3-dimethylbutan-2-one focus on the introduction of the amino group in a single transformative step from the corresponding ketone, 3,3-dimethylbutan-2-one.

Reductive Amination of 3,3-Dimethylbutan-2-one

Reductive amination is a widely employed method for the formation of amines from carbonyl compounds. researchgate.net This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, 3,3-dimethylbutan-2-one serves as the carbonyl precursor, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate is used to provide the amino group. The key to this transformation lies in the choice of the reducing agent, which must selectively reduce the intermediate imine or iminium ion without significantly reducing the starting ketone. researchgate.net

Sodium cyanoborohydride is a mild and selective reducing agent particularly well-suited for reductive aminations. researchgate.netorgsyn.org Its utility stems from its ability to rapidly reduce iminium ions, which are formed under weakly acidic conditions (pH 6-7), while being significantly less reactive towards ketones at this pH. chem-station.com This selectivity allows for a one-pot reaction where the ketone, amine source, and reducing agent are combined. orgsyn.org The reaction of 3,3-dimethylbutan-2-one with ammonium acetate and sodium cyanoborohydride in a suitable solvent such as methanol would proceed through the in situ formation of the corresponding imine, which is then immediately reduced to yield this compound. Lewis acids like Ti(iPrO)₄ or ZnCl₂ can sometimes be added to enhance the reaction rate for less reactive substrates. masterorganicchemistry.com

Table 1: Reductive Amination of Ketones with Sodium Cyanoborohydride (General Data)

| Ketone Substrate | Amine Source | Reducing Agent | Solvent | pH | Product | Yield (%) |

| Benzaldehyde | Ethylamine | NaBH₃CN | Methanol | 6 | N-ethylbenzylamine | 91 |

| 5-α-Androstane-3,17-dione | Ammonium acetate | NaBH₃CN | - | - | 3-Amino-5-α-androstan-17-one | 100 |

This table presents general examples of reductive aminations using sodium cyanoborohydride to illustrate the reaction's efficiency under various conditions. orgsyn.org

Hofmann-Alkylation Reactions

The Hofmann-alkylation provides another direct route to amines, involving the reaction of an alkyl halide with an amine. In the context of synthesizing this compound, this would entail the use of an α-halo ketone precursor.

This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-3,3-dimethylbutan-2-one by an amine. Due to the presence of the adjacent carbonyl group, the α-carbon is activated towards nucleophilic attack. The reaction of 1-chloro-3,3-dimethylbutan-2-one with a suitable amine, such as ammonia, would yield the target primary amine. However, a significant challenge in this approach is the potential for over-alkylation, where the newly formed primary amine can react further with the alkyl halide to form secondary and tertiary amines. researchgate.net Careful control of reaction conditions, such as using a large excess of the aminating agent, is often necessary to favor the formation of the primary amine.

Synthesis via Precursor Modification

An alternative strategy for the synthesis of this compound involves the preparation of a suitable precursor, which is then chemically modified to introduce the amino group. A key precursor for this approach is 1-chloro-3,3-dimethylbutan-2-one.

The synthesis of 1-chloro-3,3-dimethylbutan-2-one can be achieved from 3,3-dimethyl-butan-2-one. While specific details for this direct chlorination are not extensively documented in the provided results, α-chlorination of ketones is a standard organic transformation. Once obtained, this chloro-ketone serves as a versatile intermediate. For instance, it can be converted to the desired amino-ketone via the Hofmann-alkylation as described previously.

Another potential, though less direct, precursor is 1-amino-3,3-dimethylbutan-2-ol (B1338544), which could theoretically be oxidized to the target ketone. The synthesis of this amino alcohol has been reported via the hydrogenation of 1-azido-3,3-dimethyl-butan-2-ol using palladium on carbon as a catalyst, affording the product in 69% yield. chemicalbook.com

From 1-Azido-3,3-dimethylbutan-2-ol

A common and efficient method for the preparation of the corresponding amino alcohol, 1-amino-3,3-dimethylbutan-2-ol, involves the reduction of an azide precursor. This transformation is widely used in organic synthesis due to the stability of azides and the clean conversion to primary amines.

The catalytic hydrogenation of 1-azido-3,3-dimethylbutan-2-ol is a well-established method for the synthesis of 1-amino-3,3-dimethylbutan-2-ol. This reaction is typically carried out using palladium on activated carbon (Pd/C) as the catalyst in a suitable solvent, such as ethanol (B145695). The reaction proceeds under a hydrogen atmosphere, leading to the reduction of the azide group to a primary amine.

A representative procedure involves stirring a solution of 1-azido-3,3-dimethylbutan-2-ol in ethanol in the presence of 10% palladium on carbon under a hydrogen atmosphere for an extended period, typically around 36 hours. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 1-amino-3,3-dimethylbutan-2-ol as a crystalline solid. This method has been reported to provide the product in good yield.

| Precursor | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) |

| 1-Azido-3,3-dimethylbutan-2-ol | 10% Pd/C | Ethanol | 36 | 1-Amino-3,3-dimethylbutan-2-ol | ~69 |

Hydrolysis of Protected Derivatives

The synthesis of this compound can also be achieved through the deprotection of a suitable N-protected precursor. The use of protecting groups is a fundamental strategy in organic synthesis to mask the reactivity of a functional group, such as an amine, while other chemical transformations are carried out on the molecule. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

For primary amines, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The final step in such a synthetic sequence would be the removal of the protecting group to unveil the free amine. For instance, an N-Boc protected this compound could be deprotected under acidic conditions. This typically involves treating the protected compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. The hydrolysis of the resulting carbamate intermediate liberates the primary amine as its corresponding salt, which can then be neutralized to obtain the free this compound. While specific examples for the hydrolysis of protected this compound are not detailed in readily available literature, this method represents a standard and plausible approach to its synthesis.

Enantioselective Synthesis and Resolution Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis or resolution of this compound and its precursors is of significant importance. These strategies aim to produce single enantiomers of the target compounds.

Enzymatic Catalysis in 1-Amino-3,3-dimethylbutan-2-ol Synthesis

Enzymatic catalysis offers a powerful and environmentally benign approach to the synthesis of chiral compounds. Enzymes, such as lipases and transaminases, can exhibit high enantioselectivity, leading to the production of optically pure products.

Lipase-catalyzed resolution is a widely used method for the separation of racemic alcohols. acs.org In this approach, a racemic mixture of an amino alcohol is subjected to acylation or ester hydrolysis in the presence of a lipase. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. For example, the resolution of racemic 2-amino-1-butanol and 2-amino-1-propanol has been successfully achieved by the hydrolysis of their ester derivatives or by transesterification. acs.org In these cases, the (R)-enantiomers react faster, allowing for the isolation of the (S)-enantiomers in high optical purity. acs.org This methodology is applicable to the resolution of racemic 1-amino-3,3-dimethylbutan-2-ol, provided the amino group is appropriately protected, for instance, as an N-alkoxycarbonyl derivative. acs.org

| Enzyme Type | Reaction | Substrate Type | Selectivity |

| Lipase | Hydrolysis/Transesterification | N-alkoxycarbonyl-2-amino-1-alcohols | Often selective for one enantiomer (e.g., (R)-enantiomer) |

| Transaminase | Transamination | Ketones | Can be highly R- or S-selective |

Another enzymatic approach is the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. google.com A transaminase enzyme can catalyze the transfer of an amino group from an amino donor to a ketone substrate, creating a chiral amine. google.com For the synthesis of enantiomerically pure (R)-3-aminobutan-1-ol, for example, 4-hydroxybutan-2-one is treated with a transaminase enzyme. google.com This strategy could potentially be adapted for the synthesis of chiral 1-amino-3,3-dimethylbutan-2-ol from a suitable ketol precursor.

Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen to one face of the carbonyl group. A variety of substrates, including simple ketones, α-hydroxy ketones, and α- or β-amino ketones, can be hydrogenated to afford the corresponding chiral products with high yields and enantioselectivities. This approach is highly relevant for the synthesis of enantiomerically pure 1-amino-3,3-dimethylbutan-2-ol from the corresponding aminoketone. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Classical Resolution of Racemates

Classical resolution is a long-established method for separating a racemic mixture into its constituent enantiomers. libretexts.orgthieme-connect.delibretexts.org This technique relies on the reaction of the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. thieme-connect.de

For the resolution of a racemic amine like this compound or its precursor 1-amino-3,3-dimethylbutan-2-ol, a chiral acid is typically used as the resolving agent. libretexts.org Common chiral acids employed for this purpose include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The process involves the formation of diastereomeric salts by reacting the racemic amine with the chiral acid in a suitable solvent. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. This salt is then separated by filtration, and the optically pure amine is recovered by treatment with a base to neutralize the acid. The other enantiomer remains in the mother liquor and can also be recovered. The success of this method depends on the careful selection of the resolving agent and the crystallization solvent. nih.gov

| Resolving Agent Type | Racemate Type | Principle of Separation |

| Chiral Carboxylic Acids (e.g., tartaric acid, mandelic acid) | Racemic Amines | Formation of diastereomeric salts with different solubilities |

| Chiral Amines (e.g., brucine, strychnine) | Racemic Acids | Formation of diastereomeric salts with different solubilities |

Preferential Crystallization Techniques

Preferential crystallization is another powerful method for the resolution of enantiomers that crystallize as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. This technique exploits the fact that once crystallization of one enantiomer is initiated in a supersaturated racemic solution, it can proceed without inducing the crystallization of the other enantiomer, provided the conditions are carefully controlled.

The process typically begins with the preparation of a supersaturated solution of racemic this compound at a specific temperature. A small number of seed crystals of the desired pure enantiomer (e.g., (R)-1-Amino-3,3-dimethylbutan-2-one) is then introduced into the solution. These seeds act as templates for the crystallization of the same enantiomer from the racemic mixture.

The crystallization is allowed to proceed for a controlled period, during which the desired enantiomer crystallizes out, enriching the solid phase. The process is monitored to prevent the spontaneous nucleation and crystallization of the counter-enantiomer. Once a sufficient amount of the desired enantiomer has crystallized, the solid is separated from the mother liquor. The mother liquor, now enriched in the other enantiomer, can be used for the subsequent crystallization of that enantiomer by seeding with its corresponding crystals. This cyclical process allows for the resolution of the entire batch of the racemate.

The success of preferential crystallization hinges on several critical parameters, including the level of supersaturation, the temperature, the stirring rate, and the quantity and quality of the seed crystals.

| Parameter | Influence on Preferential Crystallization |

| Supersaturation | Driving force for crystallization; must be carefully controlled to prevent spontaneous nucleation of the counter-enantiomer. |

| Temperature | Affects solubility and the width of the metastable zone. |

| Agitation | Influences mass transfer and can affect secondary nucleation. |

| Seed Crystals | Quantity, size distribution, and purity are crucial for initiating selective crystallization. |

Synthetic Considerations and Challenges

The synthesis of this compound, particularly in its enantiomerically pure form, presents several challenges that necessitate careful optimization of reaction conditions and strategic control over stereochemistry.

Yield Optimization and Reaction Conditions

Optimizing the chemical yield is a critical aspect of synthesizing this compound and its precursors. The choice of reagents, solvents, reaction temperature, and reaction time all play a significant role in maximizing the product yield and minimizing the formation of byproducts.

For instance, in a typical synthetic route starting from a precursor like 1-chloro-3,3-dimethylbutan-2-one, the amination step is crucial. The choice of the amine source (e.g., ammonia, or a protected amine equivalent) and the reaction conditions must be carefully selected to ensure efficient conversion. Factors such as the concentration of reactants, the presence of a catalyst, and the method of product isolation and purification are all subject to optimization to achieve the highest possible yield.

The table below summarizes key reaction parameters and their impact on the synthesis of a precursor to this compound.

| Parameter | Condition | Effect on Yield |

| Temperature | Low vs. High | Can influence reaction rate and selectivity. Higher temperatures may lead to side reactions. |

| Reactant Molar Ratio | Stoichiometric vs. Excess | Using an excess of one reactant can drive the reaction to completion but may complicate purification. |

| Solvent | Polar vs. Nonpolar | Affects solubility of reactants and can influence reaction pathways. |

| Catalyst | Presence vs. Absence | Can significantly increase the reaction rate and improve selectivity. |

Stereochemical Control in Chiral Syntheses

Achieving a high degree of stereochemical control is paramount when the goal is to synthesize a specific enantiomer of this compound. This can be accomplished either by employing a chiral starting material or by using a chiral catalyst or auxiliary in an asymmetric synthesis.

In asymmetric synthesis, a prochiral precursor is converted into a chiral product with a preference for one enantiomer over the other. This is often achieved using a chiral catalyst that creates a chiral environment for the reaction, directing the formation of one enantiomer. The effectiveness of the stereochemical control is measured by the enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer.

For example, the asymmetric reduction of a corresponding α-azido ketone precursor using a chiral reducing agent can lead to the formation of the desired amino alcohol with high enantioselectivity. Subsequent oxidation would then yield the enantiomerically enriched this compound. The choice of the chiral ligand or catalyst is critical for achieving high stereoselectivity.

The following table outlines different approaches to stereochemical control and their key features.

| Approach | Description | Key Considerations |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Availability of suitable starting materials. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Efficiency of attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Catalyst efficiency, turnover number, and enantioselectivity. |

Chemical Transformations and Reactivity of 1 Amino 3,3 Dimethylbutan 2 One

Reactions Involving the Ketone Moiety

The ketone group in 1-amino-3,3-dimethylbutan-2-one is susceptible to reduction and condensation reactions, leading to the formation of diverse molecular structures.

Hydrogenation to Amino Alcohols

The ketone functionality can be reduced to a hydroxyl group, converting this compound into the corresponding amino alcohol, 1-amino-3,3-dimethylbutan-2-ol (B1338544). nih.gov This transformation is a critical step in the synthesis of various biologically active molecules and chiral ligands.

A common method for this reduction involves catalytic hydrogenation. For instance, the hydrogenation of 1-azido-3,3-dimethyl-butan-2-ol using a 10% palladium on carbon catalyst yields 1-amino-3,3-dimethyl-butan-2-ol. chemicalbook.com Other reducing agents like lithium aluminum hydride can also be employed to convert the ketone to an alcohol.

Asymmetric Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation of the ketone in this compound allows for the stereoselective synthesis of chiral amino alcohols. This is a highly valuable process in medicinal chemistry for creating enantiomerically pure compounds. The use of chiral catalysts, such as those based on transition metals like rhodium or nickel complexed with chiral phosphine (B1218219) ligands, can facilitate this enantioselective reduction. researchgate.netresearchgate.net For example, homogeneous chiral nickel-bisphosphine complexes have been shown to effectively catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, yielding anti-β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation of related compounds has been achieved with high success. researchgate.net The development of earth-abundant metal catalysts, such as those based on manganese, has also shown promise in the asymmetric hydrogenation of related ketimines, achieving high enantioselectivity. nih.gov

Influence of Bulky Substituents on Chemoselectivity and Enantioselectivity

The presence of the bulky tert-butyl group adjacent to the ketone in this compound significantly influences the stereochemical outcome of its reactions. This steric hindrance can direct the approach of reagents, leading to enhanced chemoselectivity and enantioselectivity in catalytic hydrogenations. copernicus.org In hydrogen-borrowing reactions involving 1,2-amino alcohols, bulky nitrogen protecting groups like trityl or benzyl (B1604629) have been shown to preserve the stereocenter at the amine, preventing racemization during alkylation. nih.gov This principle highlights how bulky substituents can be strategically used to control the stereochemistry of the final product.

Reductive Amination Reactions

Reductive amination is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com While this compound already possesses a primary amine, the ketone moiety can, in principle, react with another amine to form an imine or enamine, which is then reduced. libretexts.orgyoutube.comyoutube.com More commonly, the ketone can be a substrate for reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form a new amine. organic-chemistry.org This process typically involves the initial formation of an imine, which is subsequently reduced to the amine. masterorganicchemistry.com A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the ketone. masterorganicchemistry.comlibretexts.org

Condensation Reactions

The ketone group of this compound can participate in condensation reactions with various nucleophiles. For instance, it can react with hydroxylamine (B1172632) derivatives. The reaction of arylpropargyl aldehydes with 2,3-dihydroxylamino-2,3-dimethylbutane has been shown to form 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones. researchgate.net While this specific reaction does not involve this compound directly, it illustrates the potential for condensation reactions at the carbonyl group.

Reactions Involving the Primary Amine Group

The primary amine group of this compound is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reactions with carbonyl compounds.

Primary amines are known to react with acyl chlorides to form secondary amides. chemrevise.org They can also react with aldehydes and ketones to form imines. mnstate.edu Furthermore, the primary amine can be alkylated, although this can sometimes lead to multiple alkylations, resulting in secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemrevise.org The basic nature of the amine group allows it to react with acids to form ammonium salts, which often have increased solubility in water. chemrevise.org

Acylation Reactions

The primary amino group of this compound is nucleophilic and readily undergoes acylation reactions with various acylating agents, such as acid anhydrides or acyl chlorides. This reaction results in the formation of an amide bond.

A representative acylation reaction is the acetylation of the amino group. While specific studies detailing the acetylation of this compound are not prevalent, the reaction can be exemplified by the analogous acetylation of 3-aminobutan-2-one. In this process, the amine reacts with an acetylating agent like acetic anhydride (B1165640) to yield the corresponding N-acetyl derivative, N-(3-oxobutan-2-yl)acetamide. This transformation is typically conducted under controlled pH conditions to prevent side reactions involving the ketone functionality.

Table 1: Example Acylation Reaction

| Reactant | Acylating Agent | Product |

|---|

This reaction is fundamental in peptide synthesis and for introducing protecting groups or modifying the molecule's properties for use in more complex synthetic schemes.

Formation of Imines and Derivatives

The ketone carbonyl group in this compound can react with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is reversible and typically catalyzed by acid. lumenlearning.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org

The general mechanism involves the following steps:

Nucleophilic attack of a primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation to yield the imine. libretexts.org

The pH of the reaction medium is crucial; the reaction rate is generally optimal at a weakly acidic pH (around 4-5). lumenlearning.com At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. lumenlearning.comlibretexts.org Due to their sensitivity to hydrolysis, imines are often prepared in situ or converted to more stable derivatives. libretexts.org

Participation in Cyclization Reactions

The dual functionality of this compound makes it a valuable precursor for the synthesis of various cyclic, particularly heterocyclic, compounds. researchgate.net

Formation of Heterocyclic Compounds (e.g., Oxazolidinones, Imidazoles)

Oxazolidinones: While the direct cyclization of this compound to an oxazolidinone is not a standard transformation (as this typically requires an amino alcohol), it can be a precursor to the necessary intermediate. mdpi.com The ketone functionality can be reduced to a hydroxyl group, forming 1-amino-3,3-dimethylbutan-2-ol. nih.govchemicalbook.com This resulting amino alcohol can then undergo cyclization. The synthesis of oxazolidin-2-ones is often achieved by reacting a β-amino alcohol with reagents like phosgene, diethyl carbonate, or through the cycloaddition of epoxides with isocyanates. mdpi.comnih.gov Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the formation of oxazolidinones from amino alcohols and diethyl carbonate. mdpi.com

Imidazoles: this compound is a suitable starting material for the synthesis of substituted imidazoles. A general and efficient method involves a four-step sequence starting from a 1,2-aminoalcohol, which would be the reduced form of our title compound. researchgate.net However, starting directly from the aminoketone is also a common strategy in imidazole (B134444) synthesis. For instance, a common pathway involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source (Radziszewski synthesis). Alternatively, this compound can react with other reagents to form the imidazole ring. One established method involves the acylation of the amine, followed by reaction with an ammonium source and cyclization to form the imidazole core. researchgate.net

Table 2: General Pathways to Heterocycles

| Target Heterocycle | Required Intermediate from this compound | General Reaction Type |

|---|---|---|

| Oxazolidinone | 1-Amino-3,3-dimethylbutan-2-ol | Reduction followed by cyclization with a carbonyl source |

Role as a Building Block in Complex Molecule Synthesis

The defined stereochemistry and functional groups of this compound and its derivatives make them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and specialized ligands. sigmaaldrich.com

Precursor for Other Aminoketone Derivatives

This compound serves as a direct precursor for a range of other aminoketone derivatives through various modifications.

N-Alkylation/N-Arylation: The primary amine can be alkylated or arylated to introduce various substituents.

Acylation: As discussed in section 3.2.1, acylation leads to a wide array of amide derivatives.

Reduction: The ketone can be stereoselectively reduced to the corresponding secondary alcohol, 1-amino-3,3-dimethylbutan-2-ol, a chiral amino alcohol which is itself a valuable synthetic intermediate. nih.govchemicalbook.com

Halogenation: The α-carbon to the ketone can potentially be halogenated. For example, the related compound pinacolone (B1678379) can be chlorinated to form 1,1-dichloro-3,3-dimethylbutan-2-one, which is an intermediate in the synthesis of 3,3-dimethyl-2-oxo-butyric acid. google.comsielc.com Similar transformations could potentially be applied to protected versions of this compound.

Scaffold for Ligand Design

The rigid tert-butyl group and the adjacent stereocenter make the 2-amino-3,3-dimethylbutane (B147666) backbone an attractive scaffold for the design of chiral ligands used in asymmetric catalysis and as pharmacophores in medicinal chemistry. The amino and ketone/alcohol functionalities provide convenient handles for elaboration into more complex structures.

An example of its use as a scaffold is seen in the synthesis of the orexin-2 receptor antagonist TCS OX2 29. The core of this molecule is (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone, which is a derivative of 2-amino-3,3-dimethylbutan-1-one. sigmaaldrich.com This demonstrates how the aminobutanone core structure is utilized to position larger, functional groups in a specific three-dimensional orientation to achieve selective biological activity.

Spectroscopic Characterization and Computational Studies

The unique arrangement of a primary amine, a ketone, and a bulky tert-butyl group in 1-Amino-3,3-dimethylbutan-2-one gives rise to distinct spectroscopic signatures. These are best understood through a multi-technique approach, combining nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy, alongside computational studies to model its behavior at a molecular level.

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure and comparison with related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different types of protons present in the molecule. The aminomethylene (-CH₂NH₂) protons would likely appear as a singlet, with its chemical shift influenced by the solvent and concentration. The nine equivalent protons of the tert-butyl group (-(CH₃)₃) would also produce a sharp singlet, typically in the upfield region of the spectrum due to the shielding effect of the adjacent quaternary carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected. The carbonyl carbon (C=O) would exhibit the most downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methylene (B1212753) carbon of the aminomethyl group, would each give rise to a unique signal. A ¹³C NMR spectrum for the related compound 1-amino-3,3-dimethylbutan-2-ol (B1338544) is available and shows signals for the carbons in that structure. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (-C H₂NH₂) | ~3.3 | ~50 |

| C2 (C =O) | - | ~210 |

| C3 (-C (CH₃)₃) | - | ~45 |

| C4 (-C(C H₃)₃) | ~1.1 | ~26 |

| -NH ₂ | Variable | - |

Note: The predicted values are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, the exact mass can be calculated from its molecular formula, C₆H₁₃NO. nih.gov This technique is crucial for confirming the identity of the synthesized compound. The monoisotopic mass is a key piece of data provided by HRMS. nih.gov

Calculated Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₃NO | nih.gov |

| Molecular Weight | 115.17 g/mol | nih.gov |

| Exact Mass | 115.099714038 Da | nih.gov |

| Monoisotopic Mass | 115.099714038 Da | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C=O bond of the ketone, and the C-H bonds of the alkyl groups. The N-H stretching vibrations typically appear as a doublet in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is expected to be a strong, sharp peak around 1715 cm⁻¹. The various C-H stretching and bending vibrations of the tert-butyl and methylene groups would also be present.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details. To date, the single-crystal X-ray structure of this compound has not been reported in publicly available literature. Obtaining a suitable crystal and performing this analysis would provide invaluable insight into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the primary amine and the carbonyl group.

Theoretical Chemistry and Computational Modeling

Computational chemistry offers a powerful complement to experimental techniques, providing insights into molecular properties and reactivity that can be difficult to obtain through experimentation alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies on this compound are not extensively documented, research on related aminoketone derivatives highlights the utility of this approach. For instance, studies on other aminoketones have been conducted to explore their potential as inhibitors for various enzymes or as ligands for receptors. These studies typically involve creating a 3D model of the aminoketone and "docking" it into the active site of a target protein to predict binding affinity and interaction modes. Key interactions often involve hydrogen bonding from the amino group and electrostatic interactions with the ketone functionality. Such computational studies can guide the synthesis of new derivatives with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new molecules. A 4D-QSAR analysis, for instance, incorporates ligand conformational flexibility and multiple alignment exploration into the model-building process. nih.gov

While specific QSAR models for this compound are not documented in the provided search results, such an analysis would involve compiling a dataset of structurally related amino ketones with known biological activities. The model would then identify the key molecular descriptors—physicochemical properties converted into numerical values—that influence this activity.

In QSAR studies, the three-dimensional properties of a molecule are often described using molecular fields. Steric and hydrophobic fields are critical for understanding how a molecule interacts with a biological target, such as a receptor or enzyme.

Steric Fields: These fields map the spatial arrangement and bulk of the molecule. For this compound, the bulky tert-butyl group (-C(CH₃)₃) would create a significant steric field. A QSAR model could reveal whether this bulk is favorable or unfavorable for a given biological activity. For example, in a study of propofol (B549288) analogues, hydrophobic pocket binding interactions were identified as key binding sites, indicating the importance of the size and shape of substituents. nih.gov

Hydrophobic Fields: These fields describe the hydrophobicity (water-repelling) and hydrophilicity (water-attracting) characteristics across the molecule. The tert-butyl group contributes a significant hydrophobic region, while the amino (-NH₂) and ketone (C=O) groups provide hydrophilic character capable of forming hydrogen bonds. A QSAR analysis would quantify the importance of these hydrophobic and hydrophilic regions for the molecule's activity, helping to understand interactions with the target's binding site. nih.gov

Density Functional Theory (DFT) Calculations and Conformer Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to determine stable molecular geometries, predict vibrational frequencies, and analyze conformational landscapes. scirp.orgnih.gov

For this compound, DFT calculations would be essential for identifying its most stable three-dimensional shapes, or conformers. The molecule has rotational freedom around its carbon-carbon single bonds, leading to various possible spatial arrangements. A conformational analysis would involve:

Systematically rotating the dihedral angles of the molecular backbone.

Performing geometry optimization for each starting structure to find the nearest local energy minimum.

Calculating the relative energies of these optimized conformers to identify the most stable forms.

Studies on other amino acids and dipeptides have shown that this process can identify numerous stable conformers. scirp.orgnih.gov The relative energies indicate the probability of each conformer's existence at a given temperature. Furthermore, DFT calculations can be performed in both the gas phase and in simulated solvent environments to understand how intermolecular interactions affect conformational preference. scirp.org The presence of intramolecular hydrogen bonding, for instance between the amino group and the ketone oxygen, could play a significant role in stabilizing certain conformations, a factor that DFT calculations can effectively probe. scirp.org

Molecular Dynamics Simulations (e.g., Guest-Host Interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a larger host molecule.

In the context of this compound, MD simulations could be particularly useful for studying its behavior in solution or its potential to act as a "guest" molecule within a larger "host" system, such as a cyclodextrin, a self-assembled cage, or a metal-organic framework (MOF). nih.govresearchgate.netacs.org Guest-host interactions are fundamental to areas like drug delivery, chemical sensing, and catalysis. nih.govmdpi.com

An MD simulation of this compound as a guest would involve:

Placing the molecule inside the cavity of a host.

Simulating the system's evolution over time, governed by the forces between the atoms.

Analyzing the trajectory to understand the stability of the guest-host complex, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold it together, and the conformational changes the guest might undergo due to the confinement of the host. nih.gov

For example, research has shown that host cavities can significantly influence the conformational preferences of guest peptides. nih.gov Similarly, simulations could reveal how this compound orients itself within a host and the energetic favorability of this binding.

Applications in Advanced Chemical Synthesis

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The temporary incorporation of a chiral unit into a substrate to control the stereochemical outcome of a reaction is a fundamental strategy in asymmetric synthesis. While α-amino acids and their derivatives are frequently employed for this purpose, forming chiral ligands or auxiliaries, the direct application of 1-Amino-3,3-dimethylbutan-2-one in major asymmetric catalytic reactions appears limited in published research.

Role in Asymmetric Hydrogenation

Asymmetric hydrogenation is a critical method for producing enantiomerically pure alcohols and amines from prochiral ketones and imines, respectively. This transformation often relies on transition metal catalysts complexed with chiral ligands. nih.govresearchgate.netliv.ac.uk Ruthenium, rhodium, and iridium complexes with chiral diphosphines and diamine ligands are prominent examples that achieve high activity and enantioselectivity. nih.govliv.ac.uk

Despite the existence of a wide array of chiral ligands derived from amino alcohols and diamines, a review of the scientific literature does not indicate that this compound is commonly used as a direct chiral auxiliary or as a precursor for a primary ligand in asymmetric hydrogenation. While the compound is mentioned as a reactant in synthetic sequences that include a subsequent, unrelated hydrogenation step to modify a different part of the molecule googleapis.comgoogle.com, its role is that of a building block rather than a stereodirecting group in the hydrogenation itself. Research into the asymmetric hydrogenation of α-primary amino ketones has focused on other substrates and catalyst systems, such as cobalt complexes for the efficient reduction to chiral vicinal amino alcohols. acs.orgacs.org The significant steric hindrance from the tert-butyl group in this compound can impact its reactivity and suitability as a ligand for certain catalytic systems. researchgate.net

Catalysis in Asymmetric Alkylation of Aldehydes

The enantioselective α-alkylation of aldehydes is a powerful tool for forming carbon-carbon bonds and establishing stereocenters. This reaction can be achieved through various strategies, including the use of chiral auxiliaries, such as oxazolidinones, which form chiral enamines or enolates. wikipedia.orgharvard.eduprinceton.edu

However, there is no significant body of research demonstrating the use of this compound as a chiral auxiliary for the asymmetric alkylation of aldehydes. Methodologies in this area tend to focus on different structural motifs, such as BINOL-related chiral aldehydes acting as organocatalysts to activate amino esters rsc.org, or the merger of multiple catalytic processes like photoredox, enamine, and hydrogen-atom transfer catalysis. princeton.edu The primary application of this compound found in the literature is as a synthetic intermediate for other classes of compounds, rather than as a stereocontrolling element in this specific transformation. googleapis.comresearchgate.net

Design of Chiral Transition Metal Ion Complexes

The synthesis of chiral transition metal complexes is central to the field of asymmetric catalysis. Ligands derived from amino acids, peptides, and other chiral sources can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. mdpi.comresearchgate.net These complexes are versatile and can be tailored for a wide range of transformations. mdpi.com

While α-amino ketones can be valuable precursors for ligands organic-chemistry.org, specific examples of this compound being used to form chiral transition metal ion complexes for catalysis are not prominent in the literature. The compound has been used in the synthesis of imidazole (B134444) derivatives, which could potentially serve as ligands, but their application in catalysis is not the focus of the reported work. google.com The development of chiral catalysts for synthesizing α-amino ketones often involves different strategies, such as the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org

Precursors for Bioactive Molecules

This compound serves as a key starting material and intermediate in the synthesis of various bioactive molecules, where its distinct structure contributes to the final properties of the target compound.

Synthesis of Plant Growth Regulators

The compound has been identified as a component in the development of new plant growth regulators. A United States patent describes compositions containing benzamides, including derivatives synthesized using this compound, which exhibit plant growth regulator activity, such as improving grain yields. google.com Chemical suppliers also list the compound as an intermediate for agricultural chemicals, including plant growth regulators. echemi.comechemi.com

Research has shown that derivatives of this α-amino ketone can exhibit significant biological activity. For example, a triazole derivative synthesized from 1-chloro-3,3-dimethylbutan-2-one, a close analogue of the title compound, displayed excellent activity as a plant growth regulator in soybean plants by inducing lateral root formation and enhancing primary root elongation.

| Derivative | Starting Material | Observed Activity | Test Subject |

|---|---|---|---|

| 1-(3-Amino- nih.govresearchgate.netresearchgate.nettriazol-1-yl)-3,3-dimethyl-butan-2-one | 1-chloro-3,3-dimethyl-butan-2-one | Induction of lateral root formation and enhancement of primary root elongation. | Soybean (He Feng-50) |

This indicates the potential of the this compound scaffold as a precursor for developing new agents to control plant growth. google.com

Development of Camptothecin (B557342) Analogues with Bulky Substituents

Camptothecin is a potent anticancer alkaloid that functions by inhibiting the enzyme topoisomerase I. researchgate.netrsc.org A major strategy in the development of camptothecin analogues with improved therapeutic properties involves the introduction of substituents onto its pentacyclic core. nih.govrsc.org Extensive structure-activity relationship studies have revealed that the addition of bulky alkyl groups at specific positions, such as position 7, can lead to enhanced potency and stability in human plasma. wikipedia.org

The introduction of these bulky groups is a key synthetic challenge. The tert-butyl moiety present in this compound makes it, or fragments derived from it, a potential synthon for introducing such sterically demanding substituents onto the camptothecin skeleton or related heterocyclic systems. For instance, analogues like 7-butyl-camptothecin derivatives have shown significantly higher potency than the parent compound. researchgate.net The presence of a bulky substituent at the 7-position is thought to orient the drug in a way that mimics a DNA base pair, enhancing its interaction with the topoisomerase I-DNA complex. researchgate.net

| Analogue/Substituent | Position of Substitution | Reported Effect | Reference |

|---|---|---|---|

| 7-butyl-10-amino-CPT | 7 | 10-1000 times more potent than Camptothecin. | researchgate.net |

| 7-butyl-9-amino-10,11-methylenedioxy-CPT | 7 | Substantially more potent than Camptothecin. | researchgate.net |

| Alkylsilyl groups (e.g., in Silatecans) | 7 | Increased lipophilicity and stability; reduced drug-HSA interaction. | wikipedia.org |

While direct synthesis of these analogues starting from this compound is not explicitly detailed in the surveyed literature, the established importance of bulky groups highlights the value of building blocks that can provide these structural features.

Intermediates for Potential Pharmaceutical Agents

This compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its structure, featuring a reactive aminoketone functional group adjacent to a sterically demanding tert-butyl group, makes it a useful synthon in medicinal chemistry. The tert-butyl group can provide metabolic stability to a potential drug molecule, while the amino and keto groups offer sites for chemical modification and the introduction of further pharmacophoric elements.

A notable example of its application is in the synthesis of derivatives used in pharmacological research. One such derivative is (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone, also known as TCS OX2 29. sigmaaldrich.com This compound is a selective orexin (B13118510) receptor 2 (OX2R) antagonist. The synthesis of this and similar molecules utilizes the core structure provided by this compound, highlighting its role as a precursor for biologically active compounds. sigmaaldrich.com The related amino alcohol, L-tert-Leucinol, is also widely used in peptide synthesis, further demonstrating the utility of the 2-amino-3,3-dimethylbutyl scaffold in constructing molecules of pharmaceutical interest. sigmaaldrich.com

| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight (Free Base) | CAS Number | Application |

|---|---|---|---|---|---|

| (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone HCl | TCS OX2 29 HCl | C23H31N3O3 · xHCl | 397.51 g/mol | 372523-75-6 | Selective Orexin Receptor 2 (OX2R) Antagonist |

Materials Science and Other Non-Biological Applications

Clathrate Hydrate (B1144303) Formation

Clathrate hydrates, also known as gas hydrates, are crystalline, ice-like solids where water molecules form a cage-like lattice that traps small "guest" molecules. wikipedia.org These guest molecules are not chemically bonded to the water lattice but are physically confined within its cavities. wikipedia.org The formation and stability of these structures depend on specific temperature and pressure conditions, as well as the size and shape of the guest molecule. wikipedia.org Common guest molecules include low molecular weight gases like methane, carbon dioxide, and hydrogen sulfide. wikipedia.org

While direct experimental studies on the formation of clathrate hydrates specifically with this compound are not prominently available in the reviewed literature, its molecular structure suggests a potential for such interactions. The molecule possesses both a hydrophobic component (the tert-butyl group) and polar functional groups (amino and ketone) capable of hydrogen bonding. This amphiphilic nature is a feature found in some molecules that influence hydrate formation. For instance, research on amino acids has shown they can either promote or inhibit the formation of natural gas hydrates, depending on factors like side chain length and concentration. mdpi.com Given that this compound is an analogue of a beta-amino acid, it could theoretically act as a guest molecule or a thermodynamic promoter, potentially influencing the conditions under which hydrates form. Its hydrophobic tert-butyl group could occupy the water cages, while the polar groups could interact with the water lattice itself. Further research would be required to confirm and characterize its role in clathrate hydrate formation.

| Hydrate Structure | Unit Cell Water Molecules | Cage Types | Typical Guest Molecules |

|---|---|---|---|

| Structure I (sI) | 46 | Small (5¹²) and Large (5¹²6²) | Methane (CH₄), Carbon Dioxide (CO₂) |

| Structure II (sII) | 136 | Small (5¹²) and Large (5¹²6⁴) | Oxygen (O₂), Nitrogen (N₂) |

| Structure H (sH) | 34 | Small (5¹²), Medium (4³5⁶6³), Large (5¹²6⁸) | Larger hydrocarbons (with help gas) |

Data sourced from general knowledge on clathrate hydrates. wikipedia.org

Membrane Interaction Studies

The interaction of small molecules with lipid membranes is fundamental to understanding their transport and biological activity. This compound is an amphiphilic compound, possessing both a water-loving (hydrophilic) polar head (the amino and ketone groups) and a water-fearing (hydrophobic) nonpolar tail (the tert-butyl group). This dual nature dictates how it is likely to interact with the lipid bilayers that form cell membranes.

Direct experimental studies detailing the specific interaction of this compound with model membranes were not found in the search results. However, based on the established principles of biophysics for amphiphilic molecules, a theoretical model of its interaction can be proposed. nih.govnih.gov It is expected that the molecule would preferentially partition at the membrane-water interface. The hydrophobic tert-butyl group would likely insert into the nonpolar core of the lipid bilayer, interacting with the fatty acid chains of the phospholipids. Simultaneously, the polar amino and ketone groups would remain oriented towards the aqueous environment, where they can interact with the polar headgroups of the lipids and surrounding water molecules. nih.gov This partitioning behavior is a critical factor for many amphiphilic drugs, influencing their absorption, distribution, and ability to cross biological barriers. nih.gov The extent of membrane binding and the depth of insertion would be governed by the balance between its hydrophobicity and the energetic favorability of its polar groups remaining hydrated. nih.gov

| Molecular Feature | Role in Membrane Interaction |

|---|---|

| Hydrophobic Tail (e.g., tert-butyl group) | Drives insertion into the nonpolar lipid core of the membrane. |

| Polar Head Group (e.g., amino and keto groups) | Interacts with polar lipid headgroups and the aqueous phase, anchoring the molecule at the interface. |

| Amphiphilicity | The overall balance of hydrophobic and hydrophilic properties determines the molecule's partitioning behavior and orientation within the membrane. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While general methods for the synthesis of α-amino ketones are well-established, the development of novel, efficient, and stereoselective pathways to 1-Amino-3,3-dimethylbutan-2-one remains a key area for future investigation. rsc.orgrsc.orgnih.govresearchgate.net Classic approaches often involve the nucleophilic substitution of an α-halogenated ketone or the electrophilic amination of an enolate. rsc.org However, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.

Future research could focus on the following areas:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure this compound is a significant goal. Chiral α-amino ketones are valuable building blocks in medicinal chemistry and natural product synthesis. researchgate.netnih.gov Strategies could involve the use of chiral catalysts in reactions such as the asymmetric amination of ketones or the kinetic resolution of racemic mixtures. nih.govnih.gov

Greener Synthetic Routes: Exploration of more environmentally benign synthetic methods is crucial. This could involve the use of biocatalysis, such as employing enzymes like transaminases, or utilizing greener solvents and reagents. acs.org For instance, a one-pot synthesis of α-amino ketones from benzylic alcohols has been reported, offering an operationally simple alternative. rsc.org

Flow Chemistry: The application of continuous flow technology could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.

A notable existing synthesis for a related compound, 1-Amino-3,3-dimethylbutan-2-ol (B1338544), involves the hydrogenation of 1-Azido-3,3-dimethyl-butan-2-ol using a palladium on carbon catalyst. This highlights a potential precursor for the target ketone via oxidation of the corresponding amino alcohol.

Development of New Catalytic Applications

The unique steric and electronic properties of this compound and its derivatives suggest their potential as ligands or catalysts in organic synthesis. The combination of a bulky tert-butyl group and a coordinating amino group could lead to novel reactivity and selectivity.

Future research in this area could include:

Ligand Development for Asymmetric Catalysis: The synthesis of chiral derivatives of this compound for use as ligands in transition-metal-catalyzed asymmetric reactions is a promising avenue. The steric hindrance provided by the tert-butyl group could create a unique chiral pocket around the metal center, influencing the stereochemical outcome of reactions.

Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts is another area of interest. For example, they could be explored in reactions like the aldol (B89426) or Mannich reactions, where the amino group can form enamines or iminium ions as reactive intermediates. wikipedia.org

Coordination Chemistry: The ability of the amino and ketone functionalities to coordinate with metal ions opens up possibilities for the development of novel metal complexes with interesting catalytic or material properties.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers a powerful tool to understand the structure, reactivity, and potential applications of this compound. Advanced computational modeling can provide insights that guide experimental work and accelerate the discovery of new applications.

Future computational studies could focus on:

Conformational Analysis: A thorough analysis of the conformational landscape of this compound and its derivatives is essential for understanding its reactivity. The bulky tert-butyl group is expected to significantly influence the preferred conformations.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of reactions involving this compound, both in its synthesis and its potential catalytic applications. This can help in optimizing reaction conditions and designing more efficient catalysts.

Prediction of Properties: Computational models can be used to predict various properties of this compound and its derivatives, such as their electronic properties, spectroscopic signatures, and interaction with biological targets. For instance, computational analysis has been used to study prebiotic amino acid synthesis from alpha-keto acids. nih.gov

Table 1: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 115.099714038 |

| Topological Polar Surface Area | 43.1 Ų |

Investigation of Emerging Applications in Specialized Fields

The unique structure of this compound suggests its potential for use in various specialized fields beyond traditional organic synthesis.

Future research into emerging applications could explore:

Medicinal Chemistry: As a building block, this compound could be incorporated into larger molecules with potential biological activity. The tert-butyl group can enhance metabolic stability and influence binding to biological targets. α-Amino ketones are known to be present in numerous bioactive molecules and pharmaceuticals. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Materials Science: The compound and its derivatives could be investigated as precursors for novel polymers or as components in the formation of self-assembled monolayers or other functional materials. For example, 3,3-dimethyl-2-butanone has been studied in the context of clathrate hydrates. ebi.ac.uk

Intermediate for Agrochemicals: A patent has indicated that 4-substituted 3,3-dimethyl-butan-2-ones can be used as intermediates for the synthesis of crop protection agents, suggesting a potential application for derivatives of the title compound. google.com

Q & A

Q. Q1: What are the primary synthetic routes for 1-amino-3,3-dimethylbutan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via aminolysis of halogenated precursors (e.g., 1-bromo-3,3-dimethylbutan-2-one) using ammonia or primary amines. Evidence from analogous ketone derivatives (e.g., 2-(dibenzylamino)-1-phenylbutan-1-one) shows that yields depend on solvent polarity, temperature, and stoichiometric ratios of reagents . For example:

Q. Q2: What strategies exist for enantioselective synthesis of this compound, and what chiral auxiliaries are effective?

Methodological Answer: Asymmetric reduction of 3,3-dimethylbutan-2-one using chiral catalysts (e.g., BINAP-Ru complexes) or Grignard reagents with chiral ligands (e.g., (R)-BINOL) can yield enantiomerically enriched products. Evidence from similar ketone reductions indicates enantiomeric excess (ee) up to 85% when using (−)-sparteine as a chiral mediator .

- Key Challenges : Steric hindrance from the 3,3-dimethyl group reduces accessibility to the carbonyl carbon, requiring bulky ligands to improve stereocontrol .

- Validation : Chiral HPLC or polarimetry (e.g., [α]D²⁵ = +15° to +25°) confirms enantiopurity .

Analytical Characterization

Q. Q3: What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

Q. Q4: What is the pharmacological significance of this compound derivatives, and how are structure-activity relationships (SARs) studied?

Methodological Answer: The compound is a precursor to synthetic cannabinoids (e.g., ADB-BUTINACA), where the amino-ketone moiety enhances binding affinity to CB₁ receptors . SAR studies involve:

- Tailored substitutions : Adding benzyl or butyl groups to the indazole ring improves metabolic stability .

- In vitro assays : Competitive binding assays (e.g., displacement of [³H]CP-55,940) quantify receptor affinity (IC₅₀ values < 10 nM for potent analogs) .

Data Contradictions and Reproducibility

Q. Q5: How can researchers resolve discrepancies in reported synthetic yields or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks :

- Case Study : Discrepancies in Grignard reaction yields (65% vs. 50%) may arise from trace moisture, which quenches the reagent. Strict anhydrous protocols are critical .

Advanced Applications in Medicinal Chemistry

Q. Q6: How is this compound utilized in designing prodrugs or bioisosteres?

Methodological Answer:

- Prodrug Design : The amino group can be acylated (e.g., with p-nitrophenyl carbonates) to improve blood-brain barrier penetration .

- Bioisosteric Replacement : Replacing the ketone with a thioketone (C=S) modifies electron density, altering binding kinetics in receptor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.